4-Acetamido-3-chlorobenzoic acid
Overview
Description
4-Acetamido-3-chlorobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of an acetamido group at the 4-position and a chlorine atom at the 3-position on the benzene ring. This compound is known for its unique properties and is widely used in various fields such as pharmaceuticals, organic synthesis, and materials science.
Mechanism of Action
Target of Action
It’s structurally similar compound, p-chlorobenzoic acid, has been found to interact with 4-chlorobenzoyl coa ligase .
Biochemical Pathways
A study on the biodegradation of 4-chlorobenzoic acid by a bacterium suggests that the compound is metabolized through an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (pca) and subsequently metabolized via the β-ketoadipate pathway .
Result of Action
It’s structurally similar compound, 4-acetamido-3-nitrobenzoic acid (anba), and its derivatives have been suggested as potential antiviral agents for the treatment of covid-19 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetamido-3-chlorobenzoic acid. For instance, a study on the biodegradation of 4-Chlorobenzoic acid found that factors such as pH, temperature, 4-CBA concentration, and inoculation percentage significantly affected the degradation percentage of 4-CBA .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound and its derivatives could have potential antiviral properties
Cellular Effects
Related compounds such as 3-chlorobenzoic acids have been shown to affect bacterial cytoplasmic membrane fluidity . It’s possible that 4-Acetamido-3-chlorobenzoic acid could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s suggested that the compound could be involved in free radical reactions, nucleophilic substitution, and oxidation
Metabolic Pathways
Related compounds such as 4-chlorobenzoic acid have been shown to be metabolized via the β-ketoadipate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-chlorobenzoic acid typically involves the acylation of 3-chlorobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is becoming increasingly popular in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-chlorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include nitrobenzoic acids or hydroxylated derivatives.
Reduction Reactions: Products include aminobenzoic acids.
Scientific Research Applications
4-Acetamido-3-chlorobenzoic acid has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including dyes and polymers.
Materials Science: It is used in the development of advanced materials such as liquid crystals and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar structure but lacks the chlorine atom.
3-Chlorobenzoic acid: Similar structure but lacks the acetamido group.
4-Chlorobenzoic acid: Similar structure but lacks the acetamido group.
Uniqueness
4-Acetamido-3-chlorobenzoic acid is unique due to the presence of both the acetamido and chlorine groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-acetamido-3-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQGFRPIFLLJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350493 | |
Record name | 4-acetamido-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74114-62-8 | |
Record name | 4-acetamido-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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